molecular formula C18H18N4O3S B2783217 N-(4-cyanophenyl)-2-(1,1-dioxo-1lambda6-thiolan-3-yl)-2H,4H,5H,6H-cyclopenta[c]pyrazole-3-carboxamide CAS No. 2319806-41-0

N-(4-cyanophenyl)-2-(1,1-dioxo-1lambda6-thiolan-3-yl)-2H,4H,5H,6H-cyclopenta[c]pyrazole-3-carboxamide

Cat. No.: B2783217
CAS No.: 2319806-41-0
M. Wt: 370.43
InChI Key: QAYKKXSVORZISQ-UHFFFAOYSA-N
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Description

N-(4-cyanophenyl)-2-(1,1-dioxo-1lambda6-thiolan-3-yl)-2H,4H,5H,6H-cyclopenta[c]pyrazole-3-carboxamide is a high-purity chemical compound supplied for research and development purposes. This synthetic molecule features a complex structure comprising a cyclopentapyrazole core, a sulfone-containing thiolane moiety, and a 4-cyanophenyl carboxamide group. This specific structural combination suggests potential for investigation in various biochemical pathways. Compounds with pyrazole-carboxamide scaffolds, such as N-phenyl-1H-pyrazole-3-carboxamide, have been identified in scientific research as inhibitors of specific biological targets . Researchers may explore the properties and applications of this compound in areas including medicinal chemistry, hit-to-lead optimization, and as a building block for the synthesis of more complex molecules. The specific mechanism of action, pharmacological activity, and research applications for this compound are not currently defined and require investigation and validation by qualified researchers. This product is intended for research use only and is not intended for diagnostic or therapeutic applications, or for human or veterinary use. Researchers should handle all chemicals appropriately in accordance with laboratory safety protocols.

Properties

IUPAC Name

N-(4-cyanophenyl)-2-(1,1-dioxothiolan-3-yl)-5,6-dihydro-4H-cyclopenta[c]pyrazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N4O3S/c19-10-12-4-6-13(7-5-12)20-18(23)17-15-2-1-3-16(15)21-22(17)14-8-9-26(24,25)11-14/h4-7,14H,1-3,8-9,11H2,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QAYKKXSVORZISQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(N(N=C2C1)C3CCS(=O)(=O)C3)C(=O)NC4=CC=C(C=C4)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-cyanophenyl)-2-(1,1-dioxo-1lambda6-thiolan-3-yl)-2H,4H,5H,6H-cyclopenta[c]pyrazole-3-carboxamide typically involves multiple steps, starting with the preparation of the core pyrazole structureCommon reagents used in these reactions include cyano compounds, thiophenes, and pyrazoles, under conditions such as reflux, catalysis, and controlled temperatures .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated reactors can be employed to streamline the production process and reduce costs .

Chemical Reactions Analysis

Types of Reactions

N-(4-cyanophenyl)-2-(1,1-dioxo-1lambda6-thiolan-3-yl)-2H,4H,5H,6H-cyclopenta[c]pyrazole-3-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines and halides. Reaction conditions often involve controlled temperatures, specific solvents, and catalysts to facilitate the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce various substituted pyrazole derivatives .

Mechanism of Action

The mechanism of action of N-(4-cyanophenyl)-2-(1,1-dioxo-1lambda6-thiolan-3-yl)-2H,4H,5H,6H-cyclopenta[c]pyrazole-3-carboxamide involves its interaction with specific molecular targets and pathways. For example, it may act on insect ryanodine receptors, leading to disruption of calcium ion channels and resulting in insecticidal effects . In medicinal applications, it may interact with enzymes or receptors involved in inflammation or cancer pathways .

Comparison with Similar Compounds

Table 1: Substituent Comparison

Compound Name Core Structure Key Substituents Biological Activity/Notes
Target Compound Cyclopenta[c]pyrazole 4-cyanophenyl, 1,1-dioxothiolan-3-yl Structural data inferred from synthesis pathways; substituents may enhance solubility
1-(2-Bromophenyl)-4-cyano-N-(4-cyano-tetrahydro-2H-pyran-4-yl)-5-phenyl-1H-pyrazole-3-carboxamide Pyrazole 2-bromophenyl, 4-cyanotetrahydropyran No explicit activity reported; melting point 224–226°C, synthesized via carboxamide coupling
5-(4-Chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-N-(3-pyridylmethyl)-1H-pyrazole-3-carboxamide Pyrazole 4-chlorophenyl, 2,4-dichlorophenyl, 3-pyridylmethyl Cannabinoid CB1 antagonist (IC₅₀ = 0.139 nM); crystal structure supports QSAR studies
Salviadiginine A Cyclopenta[c]pyridine Diterpenoid glucoside Weak anti-inflammatory activity; highlights cyclopenta ring’s role in bioactivity

Key Observations :

  • The 1,1-dioxothiolan-3-yl substituent introduces a sulfone group, which could enhance metabolic stability relative to non-sulfonated analogs .

Table 2: Activity Comparison

Compound Class Target/Activity Potency/Data Reference
Pyrazole-3-carboxamides Cannabinoid CB1 receptor antagonism IC₅₀ = 0.139 nM (chlorophenyl derivative)
Cyclopenta[c]pyrrolyl FAAH inhibition (WO2010130943, WO2010130944) Patent claims for enzyme inhibition; structural similarity suggests potential
Cyclopenta[c]pyridines Anti-inflammatory (Salviadiginine A) Weak activity in vitro; pyridine vs. pyrazole core impacts efficacy

Key Insights :

  • The pyrazole carboxamide scaffold is strongly associated with receptor antagonism (e.g., CB1), while cyclopenta derivatives may target enzymatic pathways (e.g., FAAH) .
  • Substitution at the 3-position (carboxamide) is critical for binding, as seen in the CB1 antagonist’s high potency .

Key Findings :

  • Sulfone incorporation (as in the target compound) may require specialized reagents compared to cyano or halogen substituents.
  • Pyrazole derivatives generally exhibit moderate-to-high melting points, suggesting crystalline stability .

Biological Activity

N-(4-cyanophenyl)-2-(1,1-dioxo-1lambda6-thiolan-3-yl)-2H,4H,5H,6H-cyclopenta[c]pyrazole-3-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological evaluations, mechanisms of action, and relevant studies that illustrate its pharmacological properties.

Synthesis and Structural Characteristics

The compound is synthesized through a series of reactions involving pyrazole derivatives and thiolane-based moieties. The presence of the cyanophenyl group and the dioxo-thiolan structure contributes to its unique chemical properties. The molecular formula is C15H14N4O2SC_{15}H_{14}N_4O_2S with a molecular weight of approximately 302.36 g/mol.

Anticancer Properties

Recent studies have demonstrated that pyrazole derivatives exhibit notable anticancer activities. For example, a related compound demonstrated an IC₅₀ value of 0.08 μM against MCF-7 breast cancer cells, indicating potent antiproliferative effects . This suggests that this compound may also exhibit similar activities due to structural similarities.

The proposed mechanism involves the inhibition of key enzymes associated with cancer cell proliferation. Docking studies indicate that such compounds can effectively bind to the active sites of target proteins such as EGFR (Epidermal Growth Factor Receptor), which is crucial in tumor growth regulation .

Research Findings

Study Compound Cell Line IC₅₀ (μM) Activity
C5MCF-70.08Antiproliferative
N/AVariousN/AEGFR Inhibition

Case Studies

In a study evaluating various pyrazole derivatives for anticancer activity, it was found that compounds similar to this compound exhibited significant inhibitory effects on tumor growth in vitro and in vivo models. These findings highlight the potential of this compound as a lead structure for developing new anticancer agents.

Q & A

Q. Table 1: Representative Reaction Conditions

StepReagents/ConditionsYield (%)Purity (HPLC)
Thiolane ActivationDCC, DMAP, CH₂Cl₂, 0°C → RT6592%
Pyrazole CouplingPd(PPh₃)₄, K₂CO₃, DMF, 80°C, 18h5896%
AmidationEDC, HOBt, DIPEA, THF, RT, 12h7298%

Basic: How is the structural integrity of this compound validated?

Methodological Answer:
Advanced analytical techniques are critical for structural confirmation:

  • NMR Spectroscopy : ¹H and ¹³C NMR verify regiochemistry and functional groups. For example, the thiolan-3-yl group shows characteristic deshielded protons at δ 3.2–3.8 ppm, while the pyrazole ring protons resonate at δ 6.5–7.2 ppm .
  • HRMS : High-resolution mass spectrometry confirms the molecular ion ([M+H]⁺) with <5 ppm error .
  • X-ray Crystallography : Resolves bond lengths (e.g., C–S bond in thiolan: 1.78 Å) and dihedral angles to confirm stereochemistry .

Advanced: How can researchers resolve contradictions in reported synthetic yields (e.g., 34% vs. 71%)?

Methodological Answer:
Yield discrepancies often arise from:

  • Impurity in Precursors : Purify starting materials via column chromatography or recrystallization .
  • Catalyst Efficiency : Screen palladium catalysts (e.g., Pd(OAc)₂ vs. PdCl₂) and ligands (e.g., XPhos vs. SPhos) to enhance coupling efficiency .
  • Workup Protocols : Use aqueous/organic phase extraction with EtOAc/water to minimize product loss .

Case Study : In , yields for bromophenyl derivatives ranged from 34% to 71% due to steric hindrance. Optimizing equivalents of 4-cyanophenylamine (1.2–1.5 eq.) and using microwave-assisted synthesis (100°C, 30 min) improved yields to 65–75% .

Advanced: What computational methods predict the compound’s interaction with biological targets?

Methodological Answer:

  • Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model binding to kinases or GPCRs. The pyrazole-carboxamide moiety often shows hydrogen bonding with catalytic lysine residues (e.g., K98 in MAPK14) .
  • DFT Calculations : Analyze electron density maps (e.g., HOMO-LUMO gaps) to predict reactivity. The 4-cyanophenyl group’s electron-withdrawing nature enhances electrophilic character at the pyrazole C-5 position .
  • MD Simulations : Run 100-ns simulations in GROMACS to assess stability in binding pockets (e.g., RMSD <2.0 Å indicates stable interactions) .

Advanced: How is the compound’s metabolic stability evaluated in preclinical studies?

Methodological Answer:

  • In Vitro Assays :
    • Microsomal Stability : Incubate with liver microsomes (human/rat) and NADPH. Monitor parent compound depletion via LC-MS/MS (t₁/₂ >60 min suggests favorable stability) .
    • CYP450 Inhibition : Screen against CYP3A4/2D6 isoforms using fluorogenic substrates (IC₅₀ >10 µM indicates low inhibition risk) .
  • In Silico Tools : Use ADMET Predictor™ or SwissADME to estimate permeability (LogP ~3.5) and P-glycoprotein efflux .

Basic: What are the key challenges in scaling up synthesis?

Methodological Answer:

  • Purification : Replace column chromatography with recrystallization (e.g., using EtOH/H₂O mixtures) for cost-effective scaling .
  • Safety : Monitor exothermic reactions (e.g., amidation) using in situ FTIR to prevent thermal runaway .
  • Regioselectivity : Control pyrazole substitution patterns via directing groups (e.g., nitro or cyano) during cyclization .

Advanced: How does structural modification (e.g., replacing thiolan with tetrahydrofuran) alter bioactivity?

Methodological Answer:

  • SAR Studies : Replace the 1,1-dioxothiolan group with tetrahydrofuran and compare IC₅₀ values in kinase inhibition assays. For example:
    • Thiolan derivative: IC₅₀ = 0.12 µM (JNK3 inhibition).
    • Tetrahydrofuran analog: IC₅₀ = 2.3 µM (reduced potency due to weaker H-bonding) .
  • Crystallography : Confirm altered binding modes via co-crystallization with target proteins .

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